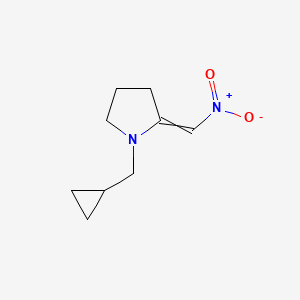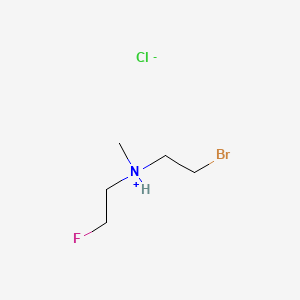
2-Bromo-2'-fluoro-N-methyldiethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride is a chemical compound that belongs to the class of substituted anilines It is characterized by the presence of bromine and fluorine atoms attached to the aromatic ring, along with a methylated diethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride typically involves the bromination and fluorination of aniline derivatives, followed by the introduction of the N-methyldiethylamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation reactions may produce corresponding nitro or amino derivatives.
Scientific Research Applications
2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-N-methylaniline hydrochloride
- 2-Bromo-N-methylaniline hydrochloride
- 2-Chloro-N,N-diethylethylamine hydrochloride
Uniqueness
2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups can impart distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71186-32-8 |
|---|---|
Molecular Formula |
C5H12BrClFN |
Molecular Weight |
220.51 g/mol |
IUPAC Name |
2-bromoethyl-(2-fluoroethyl)-methylazanium;chloride |
InChI |
InChI=1S/C5H11BrFN.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI Key |
BCCVODCCESNCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCF)CCBr.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


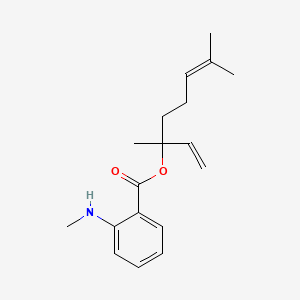
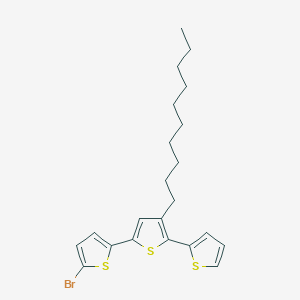
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
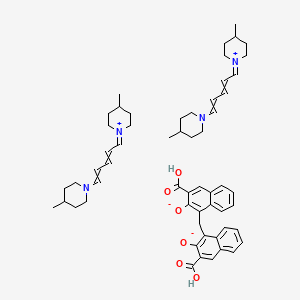
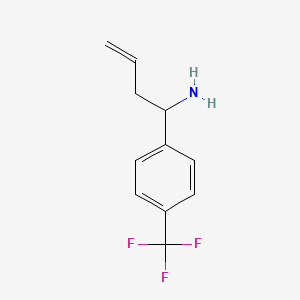

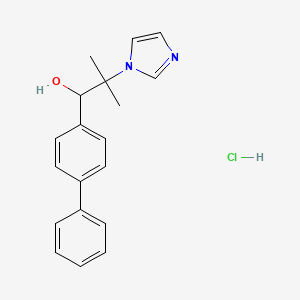
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)


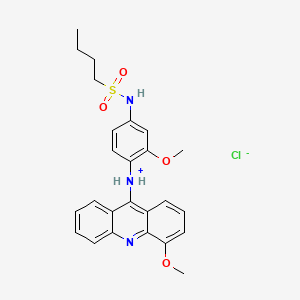
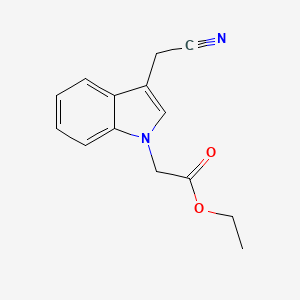
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
